molecular formula C13H18N2O2 B6334850 1-(3-Methylpiperazin-1-yl)-2-phenoxyethan-1-one CAS No. 1240574-89-3

1-(3-Methylpiperazin-1-yl)-2-phenoxyethan-1-one

Cat. No.: B6334850
CAS No.: 1240574-89-3
M. Wt: 234.29 g/mol
InChI Key: PSPKSPUUXRUKND-UHFFFAOYSA-N
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Description

1-(3-Methylpiperazin-1-yl)-2-phenoxyethan-1-one is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

The synthesis of 1-(3-Methylpiperazin-1-yl)-2-phenoxyethan-1-one typically involves the reaction of 3-methylpiperazine with 2-phenoxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

1-(3-Methylpiperazin-1-yl)-2-phenoxyethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include a variety of substituted piperazine and phenoxy derivatives .

Mechanism of Action

The mechanism of action of 1-(3-Methylpiperazin-1-yl)-2-phenoxyethan-1-one involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with neurotransmitter receptors in the brain, modulating their activity and leading to therapeutic effects. Additionally, the phenoxy group may contribute to the compound’s binding affinity and selectivity for certain receptors .

Comparison with Similar Compounds

1-(3-Methylpiperazin-1-yl)-2-phenoxyethan-1-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

1-(3-methylpiperazin-1-yl)-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-11-9-15(8-7-14-11)13(16)10-17-12-5-3-2-4-6-12/h2-6,11,14H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSPKSPUUXRUKND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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